molecular formula C8H6F2O2S B6286981 2,3-Difluoro-6-(methylthio)benzoic acid CAS No. 2586126-74-9

2,3-Difluoro-6-(methylthio)benzoic acid

Cat. No.: B6286981
CAS No.: 2586126-74-9
M. Wt: 204.20 g/mol
InChI Key: LIMXUGVPRKTTCV-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-(methylthio)benzoic acid is an organic compound with the molecular formula C8H6F2O2S and a molecular weight of 204.2 g/mol It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluoro-6-(methylthio)benzoic acid typically involves the introduction of fluorine atoms and a methylthio group onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where fluorine atoms are introduced using a fluorinating agent such as Selectfluor. The methylthio group can be introduced via a nucleophilic substitution reaction using a thiol reagent .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-6-(methylthio)benzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-6-(methylthio)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-(methylthio)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the methylthio group can modulate its lipophilicity and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Difluoro-6-(methylthio)benzoic acid is unique due to the specific positioning of its fluorine atoms and methylthio group, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

2,3-difluoro-6-methylsulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2S/c1-13-5-3-2-4(9)7(10)6(5)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIMXUGVPRKTTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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